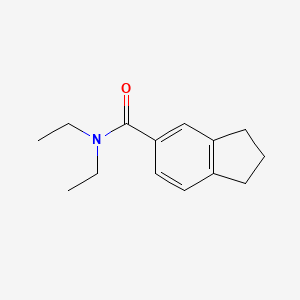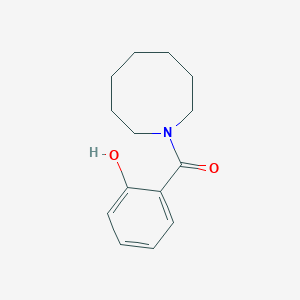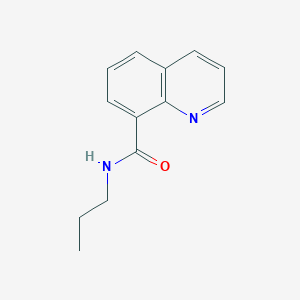
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone, also known as AZD-9977, is a small molecule drug that belongs to the class of selective androgen receptor modulators (SARMs). It is being developed by AstraZeneca for the treatment of muscle wasting and bone loss associated with aging and chronic illnesses.
Mecanismo De Acción
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone works by selectively binding to and activating the androgen receptor in muscle and bone tissue. This leads to an increase in muscle mass and bone density, without affecting other tissues such as the prostate and the liver. Unlike anabolic steroids, which can cause a range of side effects such as acne, hair loss, and liver damage, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to have a favorable safety profile in preclinical studies.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase muscle mass and bone density in animal models. It has also been shown to improve physical function in aged rats, as measured by grip strength and running endurance. In addition, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase bone mineral density in ovariectomized rats, a model of postmenopausal osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in lab experiments is its selectivity for the androgen receptor in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation on these tissues without affecting other tissues such as the prostate and the liver. However, one limitation of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the development of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is the development of more potent and selective SARMs for the treatment of muscle wasting and bone loss. Another direction is the study of the long-term safety and efficacy of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in human clinical trials. Finally, the potential use of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in the treatment of prostate cancer warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone involves the reaction of 2-(2-methylphenoxy)ethan-1-amine with ethyl 2-bromoacetate to form 1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone. The reaction is catalyzed by potassium carbonate in N,N-dimethylformamide (DMF) solvent. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has shown promising results in preclinical studies for the treatment of muscle wasting and bone loss. It has been shown to increase muscle mass and bone density in animal models without causing the side effects commonly associated with anabolic steroids. 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-2-3-6-11(10)15-9-12(14)13-7-4-8-13/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAFWBQNSIVCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)





![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)



